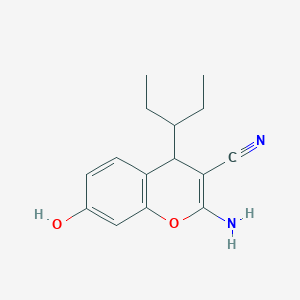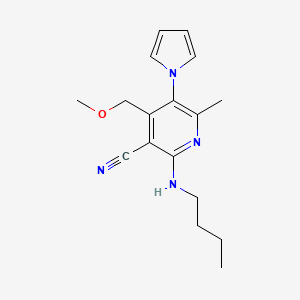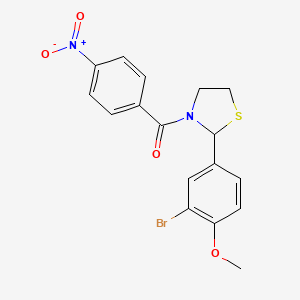
2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with an amino group, a hydroxy group, and a cyanide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by the introduction of the amino, hydroxy, and cyanide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the cyanide group may produce an amino-chromene compound.
Scientific Research Applications
2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the cyanide group can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(1-METHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(1-ETHYLPROPYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL AMINE
Uniqueness
What sets 2-AMINO-4-(1-ETHYLPROPYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE apart from similar compounds is its specific combination of functional groups. The presence of both an amino and a hydroxy group on the chromene core, along with a cyanide group, provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-pentan-3-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-3-9(4-2)14-11-6-5-10(18)7-13(11)19-15(17)12(14)8-16/h5-7,9,14,18H,3-4,17H2,1-2H3 |
InChI Key |
KQFQGCIMMWCKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone](/img/structure/B11046037.png)
![1-[4-(2-Methylallyl)piperazino]-2-propen-1-one](/img/structure/B11046040.png)

![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B11046044.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11046045.png)
![3-(3,5-Difluorobenzyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046051.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11046071.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11046077.png)
![N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide](/img/structure/B11046081.png)
![2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide](/img/structure/B11046089.png)
![1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone](/img/structure/B11046096.png)

![7-(4-methoxyphenyl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046112.png)
![1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046113.png)
